1-Fluoro-4-(methylsulfinyl)benzene
Description
The compound 1-Fluoro-4-(methylsulfinyl)benzene is an organosulfur compound featuring a benzene (B151609) ring substituted with both a fluorine atom and a methylsulfinyl group. nih.gov Its chemical structure brings together functionalities that are of significant interest in synthetic and medicinal chemistry. The sulfoxide (B87167) group is polar and the sulfur center is pyramidal. wikipedia.org Sulfoxides are typically prepared through the controlled oxidation of their corresponding sulfides, a process known as sulfoxidation. wikipedia.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 658-14-0 |
| IUPAC Name | 1-fluoro-4-methylsulfinylbenzene |
| Physical Description | Data not available |
| Solubility | Data not available |
Data sourced from PubChem CID 5324184. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHTVHAGPPTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415886 | |
| Record name | 1-fluoro-4-methanesulfinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-14-0 | |
| Record name | 1-fluoro-4-methanesulfinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Fluoro 4 Methylsulfinyl Benzene
Established Synthetic Pathways to 1-Fluoro-4-(methylsulfinyl)benzene
The most common and direct route to this compound involves the oxidation of (4-fluorophenyl)(methyl)sulfane. nih.gov The primary challenge in this synthesis is to achieve selective oxidation to the sulfoxide (B87167) without further oxidation to the corresponding sulfone, 1-Fluoro-4-(methylsulfonyl)benzene. nih.govjchemrev.com Careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent is crucial for maximizing the yield of the desired sulfoxide. nih.govacsgcipr.org
Oxidation of Corresponding Sulfides (e.g., (4-fluorophenyl)(methyl)sulfane)
The oxidation of (4-fluorophenyl)(methyl)sulfane is a widely employed method for preparing this compound. A variety of oxidizing agents and catalytic systems have been utilized for this purpose.
Aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, represents a green and sustainable approach to sulfoxide synthesis. mdpi.com These methods often employ a catalyst to facilitate the reaction under mild conditions. For instance, a transition-metal-free catalytic system using molecular bromine (Br₂) and sodium nitrite (B80452) (NaNO₂) in acetonitrile (B52724) and water has been shown to effectively oxidize methyl aryl sulfides to their corresponding sulfoxides. mdpi.com This system operates at room temperature under a continuous stream of oxygen, offering high yields. mdpi.com Another approach involves the use of a bifunctional porphyrin-polyoxometalate catalyst that mediates the aerobic oxidation of sulfides in the presence of a photosensitizer and light, leading to the formation of sulfoxides in water. nih.govrsc.org
A study on the aerobic oxidation of various methyl aryl sulfides demonstrated that electron-rich and nucleophilic aromatic compounds were readily converted to their sulfoxides in high yields. mdpi.com The reaction conditions and yields for the oxidation of (4-fluorophenyl)(methyl)sulfane and related sulfides are summarized below:
| Entry | Substrate | Catalyst System | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Methyl phenyl sulfide (B99878) | Br₂/NaNO₂ | Acetonitrile/Water | 1 | 100 | 98 |
| 2 | 4-Fluorophenyl methyl sulfide | Br₂/NaNO₂ | Acetonitrile/Water | 1 | 100 | 96 |
| 3 | 4-Chlorophenyl methyl sulfide | Br₂/NaNO₂ | Acetonitrile/Water | 2 | 100 | 95 |
| 4 | 4-Bromophenyl methyl sulfide | Br₂/NaNO₂ | Acetonitrile/Water | 1 | 100 | 97 |
| Data sourced from a study on transition-metal-free aerobic oxidation of sulfides. mdpi.com |
Electrochemical oxidation offers an alternative, reagent-free method for the synthesis of sulfoxides. These methods avoid the use of potentially hazardous chemical oxidants. While specific electrochemical methods for the direct synthesis of this compound are not extensively detailed in the provided results, the general principle involves the anodic oxidation of the sulfide. Manganese porphyrins have been identified as effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides, preventing overoxidation to the sulfone. organic-chemistry.org This approach is noted for its excellent substrate scope and functional group compatibility. organic-chemistry.org
General Procedures for Sulfoxide Synthesis
Beyond aerobic and electrochemical methods, a variety of general procedures are available for the oxidation of sulfides to sulfoxides. A common and straightforward method involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst or in a suitable solvent system like glacial acetic acid. nih.govmdpi.com This "green" method is highly selective and provides excellent yields of sulfoxides under mild, transition-metal-free conditions. nih.govresearchgate.net
A general laboratory procedure for this transformation is as follows: Hydrogen peroxide (30%) is slowly added to a solution of the sulfide in glacial acetic acid. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The product is then isolated by neutralization and extraction. nih.gov
Other notable reagents and catalytic systems for sulfide oxidation include:
Urea-hydrogen peroxide with diphenyl diselenide catalyst: A highly selective method for converting sulfides to sulfoxides. organic-chemistry.org
Periodic acid (H₅IO₆) catalyzed by FeCl₃: An excellent method for selective oxidation in acetonitrile. organic-chemistry.org
Sodium hypochlorite (B82951) pentahydrate: A catalyst-free, environmentally benign method in aqueous acetonitrile. organic-chemistry.org
Selectfluor: A practical and efficient reagent that uses water as the oxygen source for rapid oxidation at room temperature. organic-chemistry.org
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have introduced novel methodologies for the preparation of sulfoxides, with a focus on improving efficiency, selectivity, and sustainability.
Optimization of Reaction Conditions and Yields
The selective oxidation of 1-fluoro-4-(methylthio)benzene to this compound requires careful control of reaction parameters to prevent over-oxidation to the corresponding sulfone, 1-fluoro-4-(methylsulfonyl)benzene. Research has focused on various oxidants, catalysts, and reaction conditions to achieve high yields of the desired sulfoxide.
One effective method involves the use of molecular oxygen as the primary oxidant in the presence of a suitable solvent. researchgate.net For instance, the reaction of 1-fluoro-4-(methylthio)benzene in poly(ethylene glycol) dimethyl ether (Pegdme) with an oxygen balloon at 90°C has been reported. researchgate.net While the primary focus of this study was on other sulfides, the methodology provides a template for optimizing the synthesis of this compound. The progress of such reactions is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of byproducts. researchgate.net
The choice of oxidant and catalyst system is paramount in achieving high selectivity and yield. For the broader class of aryl sulfides, various catalytic systems have been explored. For example, the oxidation of methyl phenyl sulfide, a close structural analog, has been optimized using hydrogen peroxide as a green oxidant in conjunction with a manganese-based nanoparticle catalyst (Mn2ZnO4). jsynthchem.com This system demonstrated high selectivity to the sulfoxide in a non-polar solvent like tetrahydrofuran (B95107) (THF). jsynthchem.com The influence of the catalyst amount is a critical parameter to optimize, as it directly impacts the reaction rate and conversion. jsynthchem.com
Furthermore, studies on the oxidation of other substituted phenyl sulfides have shown that the electronic nature of the substituents on the aromatic ring can influence the reaction rate. mdpi.com Generally, electron-rich aryl sulfides are more reactive towards oxidation. mdpi.com While 1-fluoro-4-(methylthio)benzene possesses a mildly electron-withdrawing fluorine atom, the optimization of reaction time and temperature remains a key consideration to ensure complete conversion without promoting over-oxidation.
To illustrate the impact of reaction conditions on yield, the following interactive data table summarizes findings from various studies on the oxidation of aryl sulfides, which can inform the optimization of this compound synthesis.
| Substrate | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-tolyl sulfide | O₂ | - | Pegdme | 140 | 12 | 71 (sulfoxide) | rsc.org |
| (4-Bromophenyl)(methyl)sulfane | O₂ | - | bis(2-butoxyethyl)ether | 150 | - | 73 (sulfone) | rsc.org |
| 1-(4-(Methylthio)phenyl)ethanone | O₂ | - | bis(2-butoxyethyl)ether | 150 | - | 75 (sulfone) | rsc.org |
| Methyl phenyl sulfide | H₂O₂ | Mn2ZnO4 | THF | Room Temp | - | High | jsynthchem.com |
| Thioanisole | O₂ | Mn(TMPIP)/TiO₂ | Toluene | 40 | - | High (with over-oxidation) | mdpi.com |
Note: The yields reported are for the specified product (sulfoxide or sulfone) and may not directly translate to the synthesis of this compound but provide a basis for optimization.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, a key focus is the use of environmentally benign reagents and solvents.
Solvent Selection for Environmentally Benign Synthesis
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental hazards. d-nb.info The ideal green solvent should be non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact. carlroth.com
For the oxidation of sulfides, research has explored various "greener" solvent alternatives to traditional volatile organic compounds (VOCs). Poly(ethylene glycol) (PEG) and its ethers, such as Pegdme, have emerged as promising solvents. researchgate.netrsc.org They are non-volatile, non-toxic, and can often be recycled, making them an environmentally friendly choice. The synthesis of this compound has been successfully carried out in Pegdme, highlighting its suitability for this reaction. researchgate.net
Water is another highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. However, the low solubility of many organic substrates, including 1-fluoro-4-(methylthio)benzene, in water can be a limitation. To overcome this, biphasic systems or the use of co-solvents can be employed.
The polarity of the solvent can also influence the selectivity of the oxidation. Studies on the oxidation of methyl phenyl sulfide have shown that in polar solvents, the likelihood of over-oxidation to the sulfone increases. jsynthchem.com Therefore, less polar solvents like tetrahydrofuran (THF) have been found to favor the selective formation of the sulfoxide. jsynthchem.com
The following table provides a comparison of solvents based on their green chemistry credentials and their potential applicability to the synthesis of this compound.
| Solvent | Green Characteristics | Potential for Sulfoxide Synthesis | Reference |
| Poly(ethylene glycol) dimethyl ether (Pegdme) | Non-volatile, non-toxic, recyclable | Demonstrated for this compound synthesis | researchgate.netrsc.org |
| Water | Abundant, non-toxic, non-flammable | Low solubility of substrate may require co-solvents | d-nb.info |
| Tetrahydrofuran (THF) | Lower polarity may favor sulfoxide selectivity | Effective for analogous sulfide oxidations | jsynthchem.com |
| Ethanol | Renewable resource, biodegradable | Solubility of substrate needs to be considered | - |
| Ethyl Acetate | Relatively low toxicity, biodegradable | Potential for use, solubility is a factor | - |
| Toluene | Traditional solvent, but has toxicity concerns | Effective but less green alternative | mdpi.com |
| Dichloromethane | Common lab solvent, but is a suspected carcinogen | Effective but environmentally unfavorable | - |
The selection of an appropriate solvent requires a balance between green credentials and reaction performance, including yield and selectivity. For the synthesis of this compound, Pegdme stands out as a promising environmentally benign solvent that has been shown to be effective. researchgate.netrsc.org Further research into optimizing the reaction in other green solvents like water with appropriate phase-transfer catalysts or in bio-based solvents will be crucial for developing even more sustainable synthetic routes.
Reaction Mechanisms and Reactivity Studies of 1 Fluoro 4 Methylsulfinyl Benzene
Oxidative Transformations of the Sulfinyl Group
The sulfinyl group (S=O) in 1-Fluoro-4-(methylsulfinyl)benzene is a key functional group that dictates much of its oxidative chemistry. It represents an intermediate oxidation state for sulfur, positioned between the corresponding sulfide (B99878) (thioether) and sulfone.
The synthesis of this compound itself is typically achieved through the controlled oxidation of its precursor, 4-fluorothioanisole. This transformation requires careful selection of oxidizing agents and conditions to prevent over-oxidation to the corresponding sulfone. A variety of catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. acsgcipr.orgorganic-chemistry.org These often employ metal catalysts or metal-free approaches to achieve high chemoselectivity. organic-chemistry.org
For instance, catalysts like tantalum carbide with hydrogen peroxide favor sulfoxide (B87167) formation, while others, such as niobium carbide, tend to produce the sulfone. organic-chemistry.org Vanadium complexes are also effective catalysts for the selective oxidation of thioanisoles. researchgate.netresearchgate.net Photocatalytic methods using visible light and a photocatalyst like anthraquinone (B42736) can also facilitate the aerobic oxidation of aryl alkyl sulfides to sulfoxides. rsc.org The choice of catalyst and oxidant is crucial in directing the reaction toward the desired sulfoxide product and minimizing the formation of the sulfone. acsgcipr.org
| Catalyst System | Oxidant | Primary Product | Reference |
|---|---|---|---|
| Tantalum Carbide | H₂O₂ | Sulfoxide | organic-chemistry.org |
| Niobium Carbide | H₂O₂ | Sulfone | organic-chemistry.org |
| Fe(salan) complex | H₂O₂ | Sulfoxide (Asymmetric) | organic-chemistry.org |
| Vanadium-salan complex | H₂O₂ | Sulfoxide (Asymmetric) | organic-chemistry.org |
| Anthraquinone (Photocatalyst) | O₂ (aerobic) | Sulfoxide | rsc.org |
The oxidation of the sulfoxide group in this compound to the corresponding sulfone, 1-Fluoro-4-(methylsulfonyl)benzene, is a common transformation. orientjchem.org This process involves the addition of another oxygen atom to the sulfur, resulting in a higher oxidation state. Several factors influence this transition:
Oxidizing Agent: Stronger oxidizing agents readily convert the sulfoxide to the sulfone. Reagents like meta-chloroperbenzoic acid (m-CPBA) are often used for this purpose. orientjchem.org Systems such as sodium chlorite (B76162) with hydrochloric acid have also been developed for the selective oxidation of sulfides directly to sulfones, bypassing the isolated sulfoxide. mdpi.com
Stoichiometry and Reaction Conditions: Careful control of the oxidant's stoichiometry is essential to selectively stop at the sulfoxide stage; an excess of the oxidant will typically lead to the sulfone. acsgcipr.org The solvent can also play a critical role. Kinetic studies on similar aryl sulfoxides have shown that solvent polarity and hydrogen-bonding capacity can influence the reaction rate and even the mechanism of oxidation. nih.govelectronicsandbooks.com For example, adding water to certain photochemical oxidations can suppress sulfone formation. rsc.org
Catalysis: Just as catalysts can control sulfide oxidation, they can also promote sulfoxide oxidation. Recyclable silica-based tungstate (B81510) catalysts with 30% H₂O₂ can be used to produce sulfones from sulfides, implying the intermediate sulfoxide is readily oxidized under these conditions. organic-chemistry.org
Nucleophilic and Electrophilic Reactivity Patterns of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of both the fluorine and methylsulfinyl substituents.
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is activated towards nucleophilic attack. wikipedia.org This is due to two key features:
Electron-Withdrawing Groups: The methylsulfinyl group (-SOCH₃) is a strong electron-withdrawing group. This group, positioned para to the fluorine atom, reduces the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. wikipedia.orgyoutube.com This withdrawal also stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org
Leaving Group: The fluorine atom serves as the leaving group. In the context of SNAr reactions, fluoride (B91410) is a surprisingly effective leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached (the ipso-carbon), accelerating the attack. youtube.com
Therefore, this compound is expected to readily undergo SNAr reactions where a nucleophile displaces the fluoride. youtube.comnih.govresearchgate.net
Electrophilic Aromatic Substitution (EAS): Conversely, the ring is deactivated towards electrophilic aromatic substitution. libretexts.org
The methylsulfinyl group, being strongly electron-withdrawing, deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. youtube.com Electron-withdrawing groups are typically meta-directors.
The fluorine atom is also deactivating due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. researchgate.netscielo.org.mx
Stereoelectronic Effects and Conformational Stability of the Sulfinyl Group
Stereoelectronic effects are crucial in determining the three-dimensional structure and stability of molecules by governing the interactions between electron orbitals. wikipedia.org In aryl sulfoxides like this compound, these effects influence the conformation around the C(aryl)-S bond.
The conformation is defined by the dihedral angle between the plane of the aromatic ring and the S=O bond or the sulfur lone pair. Computational and crystallographic studies on related acyclic α-fluoro sulfoxides and other aryl sulfoxides show a preference for specific conformations that maximize stabilizing hyperconjugative interactions and minimize unfavorable dipole-dipole interactions. nih.govresearchgate.net For instance, interactions between the sulfur lone pair and antibonding orbitals (σ) of adjacent bonds (like C-F or C-H) can stabilize certain geometries. nih.gov Similarly, interactions between filled C=C π orbitals of the benzene ring and the S-O σ orbital can occur, though the stabilization mode in aryl sulfoxides differs significantly from that in α,β-unsaturated carbonyl compounds. nih.gov
The rotation around the C(aryl)-S bond is not free, and there exists an energy barrier. The preferred conformation often places the bulky methyl group and the oxygen atom in specific orientations relative to the plane of the fluorinated benzene ring to achieve maximum thermodynamic stability. acs.org
Stability and Degradation Pathways
The stability of this compound is finite, and it can undergo degradation through several pathways, primarily involving the sulfoxide group.
Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 4 Methylsulfinyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a critical tool in the elucidation of the molecular structure of 1-Fluoro-4-(methylsulfinyl)benzene, offering insights into the chemical environment of its constituent atoms.
Proton NMR (¹H NMR) Data Analysis and Assignment
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic and methyl protons. Two sets of data have been reported. One study identifies a multiplet in the range of δ 7.67 - 7.63 ppm, assigned to the two aromatic protons adjacent to the sulfinyl group, and another multiplet between δ 7.25 - 7.20 ppm for the two aromatic protons adjacent to the fluorine atom. The methyl protons of the sulfinyl group appear as a singlet at δ 2.71 ppm. Another report describes multiplets for the aromatic protons in the regions of δ 7.88 – 7.80 ppm and δ 7.54 – 7.47 ppm.
| Assignment | Chemical Shift (δ) ppm - Set 1 | Multiplicity - Set 1 | Chemical Shift (δ) ppm - Set 2 | Multiplicity - Set 2 |
| Aromatic Protons (2H) | 7.67 - 7.63 | Multiplet | 7.88 - 7.80 | Multiplet |
| Aromatic Protons (2H) | 7.25 - 7.20 | Multiplet | 7.54 - 7.47 | Multiplet |
| Methyl Protons (3H) | 2.71 | Singlet | Not Reported | Not Reported |
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum provides further structural detail, with specific resonances for each carbon atom in the molecule. The carbon atom bonded to the fluorine atom (C-F) exhibits a characteristic doublet due to carbon-fluorine coupling. In CDCl₃, the C-F carbon signal appears at approximately δ 164.3 ppm with a large coupling constant (¹JCF) of about 249.8 Hz. Another key signal, a doublet at δ 141.1 ppm with a smaller coupling constant (³JCF) of 3.2 Hz, is attributed to the carbon atom para to the fluorine, which is bonded to the sulfinyl group. The spectrum was recorded on a VARIAN XL-100 instrument. nih.gov
| Assignment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| C-F | 164.3 | d, ¹JCF = 249.8 |
| C-S | 141.1 | d, ³JCF = 3.2 |
Oxygen-17 NMR (¹⁷O NMR) for Sulfinyl Group Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and providing insights into its stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS analysis of this compound confirms its molecular weight and provides information about its fragmentation pathways under electron ionization. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₇FOS, which is 158.02 g/mol . nih.gov While a GC-MS spectrum is available in the PubChem database, recorded on a Thermo Fisher Scientific Trace 1310-ISQ LT, specific fragmentation data has not been detailed in the available resources. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, would provide information about the functional groups and bond vibrations within the molecule. However, specific experimental IR and Raman spectra for this compound were not found in the searched databases. For the related compound, 1-Fluoro-4-(methylsulfonyl)benzene, IR and Raman spectra are available and have been recorded on a Bruker Tensor 27 FT-IR and a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, respectively. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.
Key vibrational frequencies for the functional groups present in this compound are summarized in the table below. The para-disubstituted benzene (B151609) ring gives rise to distinct bands in the aromatic region. The strong electron-withdrawing nature of the fluorine atom and the methylsulfinyl group influences the positions of these bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and are sensitive to the substitution pattern on the ring.
The presence of the sulfoxide (B87167) (S=O) group is confirmed by a strong absorption band in the range of 1050-1030 cm⁻¹. The C-F stretching vibration is typically observed as a strong band in the 1250-1020 cm⁻¹ region. The methyl group attached to the sulfur atom will show characteristic symmetric and asymmetric stretching and bending vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Methyl C-H Asymmetric Stretch | ~2960 |
| Methyl C-H Symmetric Stretch | ~2870 |
| Aromatic C=C Stretch | 1600-1450 |
| Methyl Asymmetric Bending | ~1450 |
| Methyl Symmetric Bending (Umbrella) | ~1375 |
| C-F Stretch | 1250-1020 |
| S=O Stretch | 1050-1030 |
| Aromatic C-H Out-of-Plane Bend | 850-800 |
Note: The data in this table is based on characteristic infrared absorption frequencies for the respective functional groups and may not represent experimentally measured values for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR spectroscopy. It measures the inelastic scattering of monochromatic light, which is also dependent on the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, the symmetric "breathing" vibration of the benzene ring is expected to produce a strong and sharp band in the Raman spectrum. The C-S bond, which is often weak in FTIR, can also be more readily observed in the Raman spectrum. The S=O stretch is also Raman active.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Benzene Ring Breathing | ~1000 |
| S=O Stretch | 1050-1030 |
| C-S Stretch | 700-600 |
Note: The data in this table is based on characteristic Raman shifts for the respective functional groups and may not represent experimentally measured values for this compound.
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
Beyond fundamental vibrational spectroscopy, advanced techniques are employed to provide a more detailed picture of the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are invaluable for confirming the connectivity of atoms in the molecule. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,4-disubstitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a characteristic splitting due to C-F coupling. nih.gov
¹⁹F NMR: The fluorine NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov The molecular ion peak in the mass spectrum would confirm the molecular formula of this compound. The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the methyl or sulfinyl moieties.
Computational Chemistry: In conjunction with experimental data, computational methods, such as Density Functional Theory (DFT), are often used to predict and analyze spectroscopic properties. researchgate.net These calculations can help in the assignment of vibrational modes observed in FTIR and Raman spectra and can also predict NMR chemical shifts and other molecular properties, thus aiding in the complete structural elucidation of this compound.
Theoretical and Computational Chemistry Studies on 1 Fluoro 4 Methylsulfinyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and structural parameters of 1-Fluoro-4-(methylsulfinyl)benzene.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.
The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can also be computed. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the sulfinyl group and the fluorine atom are expected to be regions of high electron density.
Table 1: Calculated Molecular Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar compounds, as specific DFT studies on this molecule are not publicly available.)
| Parameter | Calculated Value |
|---|---|
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.20 g/mol nih.gov |
| Optimized Total Energy | -835.4 Hartrees (example value) |
| HOMO Energy | -6.5 eV (example value) |
| LUMO Energy | -1.2 eV (example value) |
| HOMO-LUMO Gap | 5.3 eV (example value) |
| Dipole Moment | 4.5 D (example value) |
DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.
Nuclear Magnetic Resonance (NMR) Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. science.gov These predictions are based on the calculated magnetic shielding tensors for each nucleus. Comparing the calculated NMR spectra with experimental data helps in the structural elucidation and assignment of signals. researchgate.net
Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other method-dependent effects. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for similar compounds.)
| Spectroscopic Data | Predicted Values |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | δ 7.2-7.8 (aromatic), δ 2.7 (methyl) |
| ¹³C NMR Chemical Shifts (ppm) | δ 160-165 (C-F), δ 115-145 (aromatic), δ 45 (methyl) |
| Key IR Vibrational Frequencies (cm⁻¹) | ~1090 (S=O stretch), ~1240 (C-F stretch), ~3000-3100 (aromatic C-H stretch), ~2900-3000 (methyl C-H stretch) |
Molecular Dynamics Simulations (Potential Applications)
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways can be explored, transition states can be located, and activation energies can be calculated. This allows for the prediction of the most likely reaction mechanisms. For example, the oxidation of the sulfoxide (B87167) to a sulfone or its reduction to a sulfide (B99878) could be studied computationally. Such studies would involve modeling the interaction of this compound with various oxidizing or reducing agents and calculating the energy profiles for different possible reaction routes.
Applications in Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate in Organic Chemistry
In the field of organic chemistry, 1-Fluoro-4-(methylsulfinyl)benzene is primarily utilized as a synthetic intermediate. The sulfoxide (B87167) group can be a versatile functional handle for various chemical transformations, including acting as an electrophile in cross-coupling reactions. researchgate.netresearchgate.net
The synthesis of novel fluorinated compounds is a rapidly expanding area of research due to the beneficial effects of fluorine on the biological activity and material properties of molecules. rsc.orgorganic-chemistry.org this compound is a precursor in the synthesis of other organofluorine compounds. rsc.org The presence of the fluorine atom on the aromatic ring makes it a valuable synthon for creating more elaborate fluorine-containing structures.
Aryl methyl sulfoxides, the class of compounds to which this compound belongs, are recognized as key intermediates in various organic processes. researchgate.net They can be employed in the construction of complex diaryl sulfides through metal-free C-H thioarylation, a process that benefits from the use of readily available sulfoxides. rsc.org This highlights the role of this compound as a foundational component for assembling intricate and functionally diverse molecules.
Catalytic Applications in Chemical Transformations
While aryl methyl sulfoxides can participate in catalyzed reactions, such as nickel-catalyzed Kumada and Negishi couplings where they act as electrophiles, there is limited specific information on this compound itself acting as a catalyst. researchgate.net The research focus has been more on its role as a reactive partner in catalyzed transformations rather than as the catalyst itself.
Research in Material Science Applications
The development of advanced materials often relies on the incorporation of specific functional groups to achieve desired properties. Fluorinated polymers, for instance, are known for their high thermal stability and chemical resistance. umn.edu While the direct polymerization of this compound is not widely documented, the introduction of sulfoxide and fluorine moieties into polymers is an active area of research. fu-berlin.denih.gov
The sulfoxide group is known for its hydrophilicity and potential for creating biocompatible materials. fu-berlin.de The incorporation of sulfoxide-containing monomers into polymers is a strategy for developing materials with applications in the biomedical field. fu-berlin.denih.gov Furthermore, the presence of fluorine can enhance the electronic properties of materials, making fluorinated compounds relevant for applications in electronics and as super-acceptors in materials science. rsc.org Research into fluorinated sulfoximines, which can be derived from sulfoxides, points to their potential in creating materials with unique properties. rsc.orgcas.cn
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of 1-Fluoro-4-(methylsulfinyl)benzene and its derivatives is a primary area of future research. While traditional methods often involve the oxidation of the corresponding sulfide (B99878), researchers are actively seeking more direct and atom-economical routes.
One promising approach involves the direct sulfinylation of fluorobenzene (B45895). This could potentially be achieved through the use of sulfur dioxide surrogates, which can react with an organometallic derivative of fluorobenzene to form a sulfinate intermediate. This intermediate can then be trapped in situ to yield the desired sulfoxide (B87167). organic-chemistry.org Such a one-pot synthesis would offer significant advantages in terms of efficiency and waste reduction.
Another area of interest is the development of catalytic C-H activation/sulfinylation reactions. This strategy aims to directly convert a C-H bond on the fluorobenzene ring into a C-S bond, bypassing the need for pre-functionalized starting materials. The sulfoxide group itself can act as a directing group in these transformations, facilitating regioselective functionalization. researchgate.net
Furthermore, the synthesis of enantiomerically pure this compound remains a significant challenge. Future research will likely focus on the development of novel chiral catalysts for the asymmetric oxidation of 1-fluoro-4-(methylthio)benzene. researchgate.net Metal-catalyzed oxidations, particularly with vanadium and titanium complexes, have shown promise in the asymmetric synthesis of other sulfoxides and could be adapted for this specific transformation. researchgate.netrsc.org
Advanced Applications in Catalysis and Asymmetric Synthesis
The unique electronic and steric properties of this compound make it an attractive ligand for transition metal catalysis. The sulfoxide moiety can coordinate to metal centers through either the sulfur or oxygen atom, influencing the catalytic activity and selectivity of the complex. wikipedia.org
Future research will likely explore the use of this compound and its derivatives as ligands in a variety of catalytic reactions, including cross-coupling, C-H activation, and asymmetric transformations. The fluorine substituent can modulate the electronic properties of the ligand, which in turn can fine-tune the reactivity of the metal catalyst.
In the realm of asymmetric synthesis, the chiral sulfoxide group of enantiopure this compound can serve as a powerful chiral auxiliary. researchgate.net This can be exploited in diastereoselective reactions to control the stereochemical outcome of bond-forming events. The development of new synthetic methods that utilize this chiral auxiliary for the synthesis of complex, high-value molecules is an active area of investigation. For instance, fluorinated aromatic amino acids, which are valuable building blocks in medicinal chemistry, can be synthesized using chiral nickel(II) complexes derived from amino acids. beilstein-journals.org
Detailed Mechanistic Investigations using In Situ Spectroscopy
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. In situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for probing reaction intermediates and transition states in real-time.
Future studies will likely employ these techniques to gain deeper insights into the mechanisms of reactions where this compound acts as a reactant, ligand, or chiral auxiliary. For example, in situ IR spectroscopy can be used to monitor the coordination of the sulfoxide group to a metal center during a catalytic cycle. acs.org This information can help to elucidate the role of the ligand in promoting the desired transformation.
Similarly, in situ NMR spectroscopy can provide valuable information about the stereochemistry of reaction intermediates in asymmetric reactions. By observing the formation and consumption of diastereomeric intermediates, researchers can gain a better understanding of the factors that govern stereoselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, can complement these experimental investigations by providing theoretical models of reaction pathways and transition state structures. researchgate.netacs.org
Integration into Supramolecular Architectures
The ability of the sulfoxide group to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes this compound an interesting building block for the construction of supramolecular assemblies. researchgate.net The fluorine atom can also engage in halogen bonding, further expanding the range of possible intermolecular interactions.
Future research in this area will focus on the design and synthesis of novel supramolecular architectures based on this compound. These could include self-assembled monolayers, liquid crystals, and porous materials with potential applications in areas such as molecular recognition, sensing, and materials science. The interplay between the sulfoxide and fluorine functionalities will be a key aspect to explore in controlling the self-assembly process and the properties of the resulting materials. The use of sulfoxides in the synthesis of macrocycles for applications in supramolecular and medicinal chemistry is a growing field. acs.org
Computational Design of Derivatives with Tuned Reactivity or Selectivity
Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, computational methods can be used to design new derivatives with tailored properties.
By systematically modifying the substituents on the benzene (B151609) ring or the methyl group, researchers can computationally screen for derivatives with enhanced reactivity, selectivity, or catalytic activity. For example, DFT calculations can be used to predict the electronic properties of different derivatives and to model their interaction with metal catalysts or substrates. rsc.orgacs.org This in silico approach can significantly accelerate the discovery of new and improved reagents and catalysts, reducing the need for extensive experimental screening.
Future work will likely involve a close synergy between computational design and experimental validation. By combining theoretical predictions with targeted synthesis and testing, researchers can efficiently develop the next generation of this compound-based tools for organic synthesis and materials science.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-fluoro-4-(methylsulfinyl)benzene with high regiochemical purity?
Answer:
The compound is typically synthesized via sulfoxidation of the corresponding sulfide precursor (e.g., 1-fluoro-4-(methylthio)benzene) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled conditions. Regiochemical purity is ensured by optimizing reaction stoichiometry (e.g., 1.1 eq oxidant) and temperature (0–25°C). Post-synthesis, regiochemistry is confirmed via and NMR by analyzing splitting patterns of aromatic protons and sulfoxide-induced deshielding effects . For intermediates, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may precede sulfoxidation, requiring anhydrous solvents and inert atmospheres to prevent side reactions .
Basic: How should researchers characterize the stereochemical purity of enantiomeric this compound?
Answer:
Chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak IA/IB) is standard for determining enantiomeric excess (ee). Polarimetric analysis complements this but requires pure samples. Absolute configuration is assigned using X-ray crystallography or by correlating optical rotation with known stereoisomers (e.g., (R)-enantiomers synthesized via biocatalytic methods) . For rapid screening, NMR with chiral shift reagents (e.g., Eu(hfc)) can differentiate enantiomers via split signals .
Advanced: What experimental design considerations are critical for achieving high enantioselectivity in biocatalytic synthesis of (R)-1-fluoro-4-(methylsulfinyl)benzene?
Answer:
Biocatalytic approaches using engineered enzymes (e.g., methionine sulfoxide reductase mutants) require:
- Substrate engineering : Use of electron-withdrawing groups (e.g., fluorine) to enhance enzyme-substrate binding.
- Reaction media : Aqueous-organic biphasic systems (e.g., 20% DMSO) to improve substrate solubility.
- Cofactor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) to sustain catalytic activity.
- Temperature control : 25–30°C to balance enzyme stability and reaction rate.
Post-reaction, ee >99% is achievable via crystallization in hexane/ethyl acetate (3:1) .
Advanced: How can researchers resolve contradictions in regiochemical outcomes during cross-coupling reactions of this compound derivatives?
Answer:
Unexpected regiochemistry (e.g., 2,3- vs. 2,4-substitution in alkynylation) arises from electronic effects of the sulfinyl group. To address this:
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution and transition states.
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer coupling positions.
- Catalyst screening : Test Pd/Pd systems (e.g., Pd(OAc)/SPhos) or Rh catalysts for steric control.
Validate outcomes via X-ray crystallography (e.g., CCDC deposition) and NMR to detect fluorine environment shifts .
Advanced: What methodologies are employed to compare the stability and reactivity of this compound with its sulfone analogue?
Answer:
- Thermal stability : TGA/DSC analysis under nitrogen (heating rate 10°C/min) reveals sulfoxides decompose at lower temperatures (~150°C) vs. sulfones (>250°C).
- Oxidative resistance : Expose to HO/acetic acid; sulfoxides remain inert, while sulfones resist further oxidation.
- Nucleophilic substitution : React with Grignard reagents (e.g., MeMgBr) in THF. Sulfoxides undergo elimination (via [2,3]-sigmatropic rearrangement), while sulfones show no reaction.
- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF) quantifies redox potentials, with sulfoxides showing lower oxidation thresholds .
Advanced: How can researchers optimize Pd-catalyzed cross-coupling reactions for this compound derivatives?
Answer:
Key parameters include:
- Ligand selection : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the sulfinyl group.
- Base optimization : Use weak bases (e.g., KCO) in polar aprotic solvents (DMF/toluene) to prevent sulfoxide racemization.
- Substrate pre-activation : Convert aryl halides to boronic esters (e.g., via Miyaura borylation) for Suzuki couplings.
- Reaction monitoring : In situ NMR tracks fluorinated intermediates.
For air-sensitive steps, employ Schlenk techniques and flame-dried glassware .
Basic: What spectroscopic techniques are essential for verifying the structure of this compound?
Answer:
- NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublet splitting due to fluorine coupling) and methylsulfinyl group (δ 2.7–3.1 ppm, singlet).
- NMR : Single peak at δ -110 to -115 ppm (para-substitution pattern).
- IR spectroscopy : Confirm sulfoxide (S=O stretch at 1020–1070 cm).
- Mass spectrometry : ESI-MS ([M+H] at m/z 173) and HRMS for molecular formula validation .
Advanced: What strategies mitigate racemization during synthetic modifications of enantiopure this compound?
Answer:
- Low-temperature reactions : Conduct substitutions (e.g., bromination) at -78°C to slow sulfinyl inversion.
- Protecting groups : Temporarily convert sulfoxide to sulfinate esters (e.g., using TMSCl) to stabilize configuration.
- Chiral auxiliaries : Introduce removable directing groups (e.g., Evans oxazolidinones) to enforce stereoretention.
Post-reaction, monitor ee via chiral HPLC and quench intermediates rapidly to prevent equilibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
